molecular formula C7H13ClO2 B1360124 5-Chloropentyl acetate CAS No. 20395-28-2

5-Chloropentyl acetate

Cat. No.: B1360124
CAS No.: 20395-28-2
M. Wt: 164.63 g/mol
InChI Key: ZCYVIAZIVJNAMO-UHFFFAOYSA-N
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Description

5-Chloropentyl acetate is an organic compound with the molecular formula C7H13ClO2 . It is also known by several other names, including 5-Chloro-1-pentanol acetate and 5-Chloro-1-acetoxypentane . This compound is characterized by the presence of a chlorine atom attached to the fifth carbon of a pentyl chain, which is esterified with acetic acid.

Scientific Research Applications

5-Chloropentyl acetate has several applications in scientific research:

Safety and Hazards

5-Chloropentyl acetate has been classified with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloropentyl acetate can be synthesized through the esterification of 5-chloro-1-pentanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

5-Chloro-1-pentanol+Acetic acid5-Chloropentyl acetate+Water\text{5-Chloro-1-pentanol} + \text{Acetic acid} \rightarrow \text{this compound} + \text{Water} 5-Chloro-1-pentanol+Acetic acid→5-Chloropentyl acetate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloropentyl acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 5-chloro-1-pentanol and acetic acid.

    Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 5-chloro-1-pentanol and acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidation products.

Mechanism of Action

The mechanism of action of 5-Chloropentyl acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The chlorine atom and ester functional group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-pentanol: The alcohol precursor to 5-Chloropentyl acetate.

    5-Chloro-1-acetoxypentane: Another name for this compound.

    5-Chloro-n-amyl acetate: A similar ester compound with slight variations in structure.

Uniqueness

This compound is unique due to its specific ester functional group and the presence of a chlorine atom on the pentyl chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

5-chloropentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYVIAZIVJNAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885131
Record name 1-Pentanol, 5-chloro-, 1-acetate
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Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20395-28-2
Record name 1-Pentanol, 5-chloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20395-28-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 5-chloro-, 1-acetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395282
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Record name 5-Chloropentyl acetate
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Record name 1-Pentanol, 5-chloro-, 1-acetate
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Record name 1-Pentanol, 5-chloro-, 1-acetate
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Record name 5-chloro-1-pentyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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